H-Lys-phe-tyr-OH
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Overview
Description
H-Lys-phe-tyr-OH is a tripeptide composed of lysine, phenylalanine, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-phe-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the stepwise addition of phenylalanine and lysine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The final product is cleaved from the resin and deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Lys-phe-tyr-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol group in tyrosine is particularly susceptible to oxidation, leading to the formation of quinones and other oxidized products .
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane (DMP) is commonly used for the selective oxidation of the tyrosine residue.
Reduction: Reducing agents such as sodium borohydride can be used to reduce oxidized forms of the peptide.
Substitution: Nucleophilic substitution reactions can occur at the lysine residue, particularly at the amino group.
Major Products Formed
The major products formed from these reactions include oxidized tyrosine derivatives, reduced forms of the peptide, and substituted lysine derivatives .
Scientific Research Applications
H-Lys-phe-tyr-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Lys-phe-tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, while the amino group in lysine can form ionic bonds. These interactions facilitate the binding of the peptide to its targets, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-phe-OH: A dipeptide lacking the lysine residue, which affects its binding properties and reactivity.
H-Lys-phe-OH: A dipeptide lacking the tyrosine residue, which alters its oxidation potential and interaction with molecular targets.
Uniqueness
H-Lys-phe-tyr-OH is unique due to the presence of all three amino acids, which confer distinct chemical and biological properties. The combination of lysine, phenylalanine, and tyrosine allows for diverse interactions and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c25-13-5-4-8-19(26)22(30)27-20(14-16-6-2-1-3-7-16)23(31)28-21(24(32)33)15-17-9-11-18(29)12-10-17/h1-3,6-7,9-12,19-21,29H,4-5,8,13-15,25-26H2,(H,27,30)(H,28,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKBMTKICGGSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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